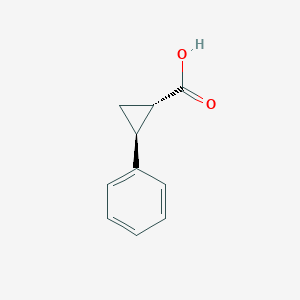
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride, or AZ3S-IndHCl for short, is a novel compound that has been studied for its potential applications in scientific research. It is a derivative of azetidine, a heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. AZ3S-IndHCl has been studied for its synthesis methods, mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
Aplicaciones Científicas De Investigación
AZ3S-IndHCl has been studied for its potential applications in scientific research. The compound has been found to be a useful tool for studying the effects of indole derivatives on biological systems. It has been used to investigate the effects of indole derivatives on cell growth and development, as well as their potential use in drug design and development. Additionally, AZ3S-IndHCl has been studied for its potential use in the development of new therapeutic agents.
Mecanismo De Acción
The mechanism of action of AZ3S-IndHCl is not completely understood. However, it is believed that the compound binds to the indole receptor in the cell membrane, which then triggers a series of biochemical reactions. These reactions are thought to be involved in the regulation of various cell functions, such as cell growth and development. Additionally, AZ3S-IndHCl has been found to have an inhibitory effect on the enzyme tryptophan hydroxylase, which is involved in the production of serotonin.
Biochemical and Physiological Effects
AZ3S-IndHCl has been studied for its biochemical and physiological effects on various biological systems. The compound has been found to have an inhibitory effect on the enzyme tryptophan hydroxylase, which is involved in the production of serotonin. Additionally, AZ3S-IndHCl has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. The compound has also been found to have an inhibitory effect on the enzyme phospholipase A2, which is involved in the production of arachidonic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of AZ3S-IndHCl in laboratory experiments has several advantages and limitations. The compound is relatively easy to synthesize and has a high yield, making it a cost-effective option for laboratory experiments. Additionally, the compound is relatively stable and has a low toxicity, making it a safe option for laboratory experiments. However, the compound has a low solubility in water, which can limit its use in certain experiments. Additionally, the compound has a low affinity for the indole receptor, which can limit its use in certain experiments.
Direcciones Futuras
The potential applications of AZ3S-IndHCl are still being explored. Future research could focus on developing new synthesis methods for the compound that are more efficient and cost-effective. Additionally, future research could focus on further elucidating the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, future research could focus on exploring the potential use of AZ3S-IndHCl in drug design and development, as well as its potential use in the development of new therapeutic agents. Finally, future research could focus on exploring the potential applications of AZ3S-IndHCl in laboratory experiments.
Métodos De Síntesis
AZ3S-IndHCl can be synthesized from azetidine and indole, two common organic compounds. The synthesis process begins with the formation of an azetidine-3-sulfonyl chloride intermediate, which is then reacted with indole to form AZ3S-IndHCl. This process has been optimized to increase the yield of the compound and reduce the overall reaction time. The optimized synthesis method involves the use of a palladium-catalyzed cross-coupling reaction, which is a type of reaction that involves the formation of a new carbon-carbon bond between two organic compounds.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride involves the reaction of azetidine-3-sulfonyl chloride with 2,3-dihydro-1H-indole in the presence of a base to form the desired product. The reaction is carried out in a solvent such as dichloromethane or chloroform and the product is isolated as a hydrochloride salt.", "Starting Materials": [ "Azetidine-3-sulfonyl chloride", "2,3-dihydro-1H-indole", "Base (e.g. triethylamine)", "Solvent (e.g. dichloromethane or chloroform)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve azetidine-3-sulfonyl chloride in a solvent such as dichloromethane or chloroform.", "Step 2: Add a base such as triethylamine to the solution and stir for a few minutes.", "Step 3: Add 2,3-dihydro-1H-indole to the reaction mixture and stir for several hours at room temperature.", "Step 4: Quench the reaction by adding hydrochloric acid to the mixture.", "Step 5: Extract the product with a suitable solvent such as ethyl acetate.", "Step 6: Purify the product by recrystallization or column chromatography.", "Step 7: Obtain the final product as a hydrochloride salt." ] } | |
Número CAS |
2763779-51-5 |
Nombre del producto |
1-(azetidine-3-sulfonyl)-2,3-dihydro-1H-indole hydrochloride |
Fórmula molecular |
C11H15ClN2O2S |
Peso molecular |
274.8 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



